Pyrazino[1,2-a]indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazino[1,2-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDLZHMAMLSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521546 | |
| Record name | Pyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245-44-3 | |
| Record name | Pyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Pyrazino 1,2 a Indole Core Structure
Strategies Involving Indole (B1671886) Annulation onto a Pyrazine (B50134) Moiety Precursor
The construction of the pyrazino[1,2-a]indole system is most commonly achieved by cyclizing an indole derivative that has been functionalized at the C2 and N1 positions, leading to the formation of the new pyrazine ring. nih.gov
Intramolecular strategies are powerful methods for forming the this compound core, typically involving a pre-functionalized indole substrate that cyclizes upon itself.
A variation of this method utilizes hydroxylamine (B1172632) in a nickel(II)-catalyzed [5+1] annulation reaction in water. clockss.org This process involves the initial condensation of the 2-carbonyl-1-propargylindole with hydroxylamine to generate an oxime intermediate. A subsequent nickel(II)-catalyzed 6-exo-dig cyclization affords this compound-2-oxides. clockss.org
| Starting Material | Reagent(s) | Product Type | Ref |
| 2-carbonyl-1-propargylindoles | Ammonia (B1221849) | This compound | nih.gov |
| 2-carbonyl-1-propargylindoles | Hydroxylamine, Ni(II) catalyst | This compound-2-oxide | clockss.org |
A domino reaction for synthesizing 1-alkoxypyrazino[1,2-a]indoles has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst under microwave-assisted conditions. beilstein-journals.orgrsc.org This methodology employs 1-(propargyl)indol-2-carbonitriles as the starting material, which react with an alcohol that serves as both the reactant and the solvent. rsc.org
The proposed mechanism for this domino process involves several steps:
Alkyne-Allene Rearrangement: The reaction is initiated by a DBU-catalyzed isomerization of the terminal alkyne on the propargyl group into an allene (B1206475). beilstein-journals.orgrsc.org
Imidate Formation: The alcohol adds to the nitrile group to form an imidate intermediate. beilstein-journals.orgrsc.org
Nucleophilic Cyclization: A final intramolecular nucleophilic attack by the imidate nitrogen onto the central carbon of the allene completes the cyclization, forming the this compound scaffold. beilstein-journals.orgrsc.org
This reaction is tolerant of a wide range of indoles as well as primary and secondary alcohols, and even a thiol has been used successfully. rsc.org
| Substrate | Reagent(s) | Catalyst | Conditions | Product | Ref |
| 1-(Propargyl)indol-2-carbonitrile | Alcohol (e.g., Methanol) | DBU | Microwave | 1-Alkoxythis compound | beilstein-journals.orgrsc.org |
| 5-Bromo-1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | Ethanol | DBU | Microwave | 8-Bromo-1-ethoxythis compound | rsc.org |
| 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 2-Propanol | DBU | Microwave | 1-Isopropoxythis compound | rsc.org |
Radical cyclization offers an alternative approach to forming heterocyclic systems. While specific examples focusing directly on this compound are less common, the principles can be applied. For instance, tin-free radical-mediated indole synthesis has been achieved via the cyclization of o-alkenylthioanilides using hypophosphorous acid and a radical initiator like AIBN. nih.gov This demonstrates the feasibility of forming a nitrogen-containing ring through a radical pathway.
In a related context, tin hydride-mediated radical cyclization of ortho-alkenylaryl isocyanides is a known method for synthesizing indoles. This process involves the addition of a stannyl (B1234572) radical to the isocyanide to form an imidoyl radical, which then cyclizes onto the adjacent alkenyl group. A similar strategy could be envisioned where a suitably positioned radical acceptor on an indole precursor undergoes cyclization initiated by a radical formed on a side chain attached to the indole nitrogen. Modern methods utilizing visible light photoredox catalysis offer tin-free alternatives for generating the necessary radical intermediates, providing a milder and more environmentally friendly approach to such cyclizations.
Intermolecular reactions, particularly multi-component reactions, provide a highly efficient means of constructing the this compound core by bringing together several starting materials in a single synthetic operation.
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity and has been effectively applied to the synthesis of the this compound framework. These strategies typically involve a post-Ugi transformation, where the linear adduct formed from the four components undergoes a subsequent intramolecular cyclization to yield the final heterocyclic product.
One such approach involves the Ugi condensation of an aldehyde, an amine, an isocyanide, and 1H-indole-2-carboxylic acid. The resulting bis-amide Ugi adduct possesses nucleophilic sites that are predisposed to intramolecular condensation. An efficient, metal-free, base-mediated approach has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydrothis compound-3-carboxamide derivatives via the intramolecular N-H alkylation of these Ugi adducts. acs.org
For example, a reaction between cinnamaldehyde (B126680) derivatives, anilines, 1H-indole-2-carboxylic acid, and various isocyanides produces bis-amide intermediates. These intermediates can then be cyclized using a base such as sodium carbonate (Na₂CO₃) in a solvent like DMSO at elevated temperatures to afford the desired polycyclic pyrazinoindolone products with high regioselectivity. acs.org Another variation uses a tandem Ugi-4CR among an arylglyoxal, an amine, an isocyanide, and indole-2-carboxylic acid, followed by an intramolecular cyclization catalyzed by DBU to construct the this compound scaffold. These multi-component strategies allow for the rapid assembly of complex, functionalized this compound derivatives from simple and readily available starting materials.
| Amine Component | Aldehyde Component | Acid Component | Isocyanide Component | Post-Ugi Conditions | Product Type | Ref |
| Anilines | Cinnamaldehydes | 1H-Indole-2-carboxylic acid | Cyclohexyl isocyanide | Na₂CO₃, DMSO, 100 °C | 1-Oxo-1,2,3,4-tetrahydrothis compound-3-carboxamides | acs.org |
| Methyl tryptophanate | Benzaldehydes | 1H-Indole-2-carboxylic acid | Various isocyanides | Et₃N | This compound-1,4-dione-indole-2-phenylacetamides | |
| Phenacylamine HCl | Aromatic aldehydes | 1H-Indole-2-carboxylic acid | Various isocyanides | Methanol (B129727), RT | This compound derivatives | |
| Amine | Arylglyoxal | Indole-2-carboxylic acid | Cyclohexyl isocyanide | DBU | This compound derivatives |
Intermolecular Annulation Reactions
Cycloaddition Reactions (e.g., involving N-ethylamine-indoles)
Cycloaddition reactions provide a direct pathway to the saturated tetrahydrothis compound core. A notable method involves the reaction of N-ethylamine-indole derivatives with an aldehyde in the presence of benzotriazole (B28993). encyclopedia.pubnih.govmdpi.com This reaction, developed by Katritzky, proceeds via a condensation mechanism. For instance, reacting 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde (B43269) generates 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydrothis compound in high yield. acs.org The benzotriazolyl group acts as a leaving group, allowing for subsequent nucleophilic substitution to introduce a variety of substituents at the C1 position. encyclopedia.pubnih.govacs.org
In a related approach, N-ethylamine-indoles can be reacted with various other aldehydes and benzotriazole, often using a Lewis acid catalyst like aluminum chloride (AlCl₃), to afford C1-substituted tetrahydropyrazino[1,2-a]indoles. encyclopedia.pubnih.govsgkgdcvinukonda.ac.in
Table 1: Cycloaddition-based Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles
| Indole Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(3-methyl-1H-indol-1-yl)ethylamine | Formaldehyde, Benzotriazole | 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydrothis compound | 96% | acs.org |
Strategies Involving Pyrazine Ring Formation onto an Indole Moiety Precursor
A common and versatile strategy for constructing the this compound system involves building the pyrazine ring onto an indole that already contains some of the necessary atoms or functional groups. nih.gov
Condensation Reactions with Indole Derivatives
Condensation reactions are fundamental to forming the pyrazine ring. A multi-component approach, the Ugi condensation, can be employed to generate this compound derivatives in a one-pot synthesis. researchgate.net This method involves the tandem condensation and cyclization of indole-2-carboxylic acid, isocyanides, phenacylamine hydrochloride, and various aromatic aldehydes under mild, metal-free conditions. researchgate.net
Another strategy involves the initial condensation of 2-carbonyl-1-propargylindoles with hydroxylamine. acs.org This reaction forms an oxime intermediate, which is then poised for a subsequent cyclization step to yield the this compound core, often facilitated by a metal catalyst. acs.orgresearchgate.net Similarly, the reaction of 2-carbonyl-1-propargylindoles with ammonia can lead to the formation of pyrazino[1,2-a]indoles through the intramolecular cyclization of an intermediate imine. acs.orgnih.gov
Metal-Catalyzed Cyclization Reactions
Metal catalysts are frequently employed to facilitate the efficient and selective cyclization of functionalized indole precursors into the this compound framework. nih.gov Palladium, gold, and nickel are among the most effective metals for these transformations. nih.gov
Palladium catalysis offers a powerful tool for this compound synthesis. A key example is the intramolecular cyclization of N-allyl-1H-indole-2-carboxamides. beilstein-journals.org This reaction can be directed to achieve N-H functionalization, leading to the formation of pyrazino[1,2-a]indoles. beilstein-journals.org The chemoselectivity of the cyclization is dependent on the reaction conditions. The use of a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst with sodium carbonate (Na₂CO₃) as a base and tetrabutylammonium (B224687) chloride (Bu₄NCl) as an additive in dimethylformamide (DMF) specifically promotes the formation of the C-N bond, yielding the this compound structure. beilstein-journals.orgresearchgate.net
Table 2: Palladium-Catalyzed Cyclization of N-allyl-1H-indole-2-carboxamides
| Catalyst System | Base/Additive | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Na₂CO₃ / Bu₄NCl | DMF | This compound | beilstein-journals.orgresearchgate.net |
Gold catalysts, particularly gold(III) chloride (AuCl₃), are effective in activating alkyne functionalities for intramolecular cyclization. nih.govmdpi.com This method is applied to 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles, where the gold catalyst activates the triple bond, facilitating the nucleophilic attack by a nitrogen-containing group to form the pyrazine ring. nih.govmdpi.com
The regioselectivity of gold-catalyzed cyclization of N-propargyl indole derivatives can depend on the substitution pattern of the alkyne. nih.gov For terminal alkynes, a 6-exo-dig cyclization is typically observed, leading to the this compound skeleton. nih.govmetu.edu.tr In contrast, internal alkynes can favor a 7-endo-dig cyclization pathway. nih.gov Gold catalysis has also been used to study the reactions of indole oximes that possess a propargyl group on the nitrogen atom, leading to pyrazine N-oxides via a selective 6-endo-dig cyclization. researchgate.net
Nickel catalysis provides an efficient and environmentally friendly route to pyrazino[1,2-a]indoles. A notable method is the nickel(II)-catalyzed [5+1] annulation of 2-carbonyl-1-propargylindoles with hydroxylamine, which can be performed in water. acs.orgacs.org This reaction proceeds through two key steps: an initial condensation to form an oxime intermediate, followed by a nickel(II)-catalyzed 6-exo-dig cyclization to furnish this compound-2-oxides. acs.orgresearchgate.net This atom-economical process works for a variety of substrates, and the catalyst system can often be recycled. acs.orgacs.org The use of nickel(II) acetate (Ni(OAc)₂) in the presence of hydroxylamine is also cited as a general method for cyclizing 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. nih.govmdpi.com
Table 3: Nickel-Catalyzed Synthesis of this compound Derivatives
| Indole Precursor | Catalyst | Reagent | Key Transformation | Product | Reference |
|---|---|---|---|---|---|
| 2-Carbonyl-1-propargylindoles | Nickel(II) salt | Hydroxylamine | [5+1] Annulation / 6-exo-dig cyclization | This compound-2-oxide | acs.orgresearchgate.netacs.org |
Dirhodium Catalysis in Alpha-Imino Carbene Additions
A notable advancement in the synthesis of this compound derivatives involves the use of dirhodium catalysis to generate α-imino carbenes. nih.govrsc.orgrsc.org This method provides a single-step synthesis of hexahydropyrazino[1,2-a]indoles from readily available N-sulfonyl-1,2,3-triazoles and imidazolidines. nih.govrsc.org Under the influence of a dirhodium catalyst (typically 3 mol%), the N-sulfonyl triazoles decompose to form electrophilic α-imino carbene intermediates. nih.govrsc.org
These carbenes react with imidazolidines to form nitrogen ylide intermediates. nih.govrsc.org A subsequent cascade involving aminal opening, a nih.govCurrent time information in Durgapur, IN.-Stevens rearrangement, and a tandem Friedel-Crafts cyclization affords the desired hexahydrothis compound core structure. nih.govrsc.orgrsc.org This process is efficient, yielding the polycyclic products in good yields, often with significant diastereoselectivity. nih.govrsc.org The resulting hexahydropyrazinoindoles can be further transformed into tetrahydropyrazino[1,2-a]indoles through rearrangement in triflic acid. mdpi.com
| Reactant 1 (N-sulfonyl triazole) | Reactant 2 (Imidazolidine) | Catalyst | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-sulfonyl-1,2,3-triazole | Imidazolidine (B613845) | Dirhodium(II) catalyst | Up to 90% | Up to 6.8:1 |
Metal-Free Cyclization Reactions
Metal-free approaches offer valuable alternatives for constructing the this compound skeleton, avoiding potential issues with metal contamination in the final products. nih.govrsc.org One efficient metal-free method involves a Ugi four-component reaction followed by a base-mediated intramolecular N-alkylation. nih.govrsc.org This sequence utilizes (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and various isocyanides to create bis-amide Ugi adducts. nih.gov Subsequent treatment with a base like sodium carbonate in DMSO at elevated temperatures facilitates an intramolecular cyclization to yield 1-oxo-1,2,3,4-tetrahydrothis compound-3-carboxamide derivatives with high regioselectivity. nih.govrsc.org
Another significant metal-free strategy is the Pictet-Spengler reaction. For instance, mixing 3-substituted-N-acylindoles with aromatic aldehydes in the presence of hexafluoroisopropanol (HFIP) under microwave irradiation leads to di-substituted pyrazinoindol-4-ones with excellent diastereoselectivity (>99%). nih.gov Additionally, sequential reactions involving vinylsulfonium salts and indole-derived acrylonitriles can construct the fused ring system through a [3+2]/[2+1] annulation process. dntb.gov.ua
| Method | Key Reagents/Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Ugi-N-Alkylation Sequence | (E)-cinnamaldehyde, 2-chloroaniline, indole-2-carboxylic acid, isocyanide, Na₂CO₃, DMSO, 100 °C | 1-Oxo-1,2,3,4-tetrahydrothis compound-3-carboxamides | Highly regioselective | nih.govrsc.org |
| Pictet-Spengler Reaction | 3-Substituted-N-acylindoles, aromatic aldehydes, HFIP, Microwave | Di-substituted pyrazinoindol-4-ones | Excellent diastereoselectivity (>99%) | nih.gov |
Base-Mediated Cyclization Pathways (e.g., alcoholate-promoted cyclization)
Base-mediated cyclizations are a cornerstone in the synthesis of pyrazino[1,2-a]indoles, offering diverse and efficient routes. nih.govnih.gov An example is the alcoholate-promoted cyclization of indolodinitrile compounds to form the pyrazino C-ring. mdpi.comnih.govencyclopedia.pub
A particularly effective modern method is the DBU-catalyzed alkyne-imidate cyclization. nih.govacs.orgacs.org This domino reaction involves reacting 1-(propargyl)indol-2-carbonitriles with various alcohols in the presence of 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU), often under microwave-assisted conditions. nih.govacs.orgacs.org The proposed mechanism proceeds through a sequence of an alkyne-allene rearrangement, formation of an imidate intermediate, and a final nucleophilic cyclization to afford 1-alkoxypyrazino[1,2-a]indoles. nih.govacs.org This protocol is versatile, accommodating a wide range of indoles as well as primary and secondary alcohols. nih.govacs.org
Furthermore, base-mediated conditions are crucial in the Ugi-N-alkylation sequence mentioned previously, where a base such as Na₂CO₃ is used to promote the final intramolecular cyclization step. nih.govrsc.org Another approach involves the in situ generation of a 2-methide-2H-indole intermediate from 2-indolylmethyl acetates under basic conditions, which then undergoes a nucleophilic Michael addition/cyclization cascade with α-amino acids to form 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. dntb.gov.ua
| Product | Yield | Melting Point (°C) |
|---|---|---|
| 1-Methoxy-3-(pyridin-2-ylmethyl)this compound | 72% | 176-177 |
| 1-Methoxy-3-(pyridin-2-ylmethyl)this compound (Isomer) | 70% | 180-181 |
| 3-Methyl-1-propoxythis compound | 52% | 97-98 |
Diastereoselective Synthesis of Saturated this compound Ring Systems
Achieving stereocontrol is critical for developing pharmacologically active compounds. Several methods have been established for the diastereoselective synthesis of the saturated this compound core.
The dirhodium-catalyzed reaction of α-imino carbenes with imidazolidines not only forms the hexahydrothis compound ring system efficiently but also with notable diastereoselectivity, achieving diastereomeric ratios up to 6.8:1. nih.govrsc.org
Highly diastereoselective syntheses have also been reported using other strategies. Ghorai and colleagues developed a synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles with exceptional stereoselectivity (both de and ee >99%). mdpi.comnih.govencyclopedia.pub This method involves a base-mediated ring opening of chiral aziridines with skatoles, followed by a BF₃-OEt₂ catalyzed Pictet-Spengler reaction. nih.govencyclopedia.pub
Similarly, the Chandra group reported a Pictet-Spengler reaction between 3-substituted-N-acylindoles and aromatic aldehydes that proceeds with excellent diastereoselectivity (>99%). nih.govencyclopedia.pub This reaction is facilitated by hexafluoroisopropanol (HFIP) under microwave irradiation. nih.govencyclopedia.pub A base-mediated Ugi-N-alkylation sequence has also been shown to produce oxo-tetrahydrothis compound-3-carboxamides with high diastereoselectivity. nih.govsemanticscholar.org
| Method | Key Features | Achieved Selectivity | Reference |
|---|---|---|---|
| Dirhodium Catalysis | α-Imino carbene addition to imidazolidines | dr up to 6.8:1 | nih.govrsc.org |
| Ring-Opening/Pictet-Spengler | Base-mediated opening of chiral aziridines | de, ee >99% | nih.govencyclopedia.pub |
| Pictet-Spengler Reaction | HFIP-mediated, microwave-assisted | dr >99% | nih.govencyclopedia.pub |
| Ugi-N-Alkylation | Base-mediated intramolecular cyclization | High diastereoselectivity | nih.govsemanticscholar.org |
Regioselective Control in this compound Synthesis
Controlling the regioselectivity of reactions is crucial for synthesizing specific isomers of the this compound framework. Different catalytic systems and reaction strategies have been employed to direct the formation of specific regioisomers.
In the dirhodium-catalyzed synthesis from N-sulfonyl triazoles, a fascinating regiodivergent outcome was observed. nih.govrsc.orgrsc.org While the reaction with most imidazolidines systematically yields hexahydropyrazino[1,2-a]indoles, the use of a specific unsymmetrically substituted imidazolidine (where R³ = p-MeOC₆H₄ and R⁴ = p-NO₂C₆H₄) exclusively promoted the formation of an 8-membered ring, a hexahydro-1,3,6-triazocine derivative, instead. nih.govrsc.orgrsc.org This substrate-dependent divergence highlights a powerful method for regiochemical control. rsc.org
Palladium catalysis offers another avenue for regioselective functionalization. The use of a removable N-(2-pyridyl)sulfonyl directing group on the indole nitrogen can steer C-H alkenylation specifically to the C-2 position of the indole. beilstein-journals.org Palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides can also be directed to produce pyrazino[1,2-a]indoles. beilstein-journals.org The reaction proceeds via an initial formation of exomethylenic tricyclic intermediates, which then undergo double-bond migration to yield the final, more stable products. beilstein-journals.org
Furthermore, metal-free methods can also exhibit high regioselectivity. The base-mediated Ugi-N-alkylation sequence for preparing 1-oxo-1,2,3,4-tetrahydrothis compound-3-carboxamides is noted for its practical and highly regioselective nature. nih.gov The intramolecular cyclization occurs specifically via indole N-H alkylation, preventing other potential reaction pathways. nih.gov The intramolecular cyclization of 2-carbonyl-1-propargylindoles can also be controlled to selectively synthesize different this compound isomers by fine-tuning microwave irradiation time. acs.org
Modern Synthetic Enhancements in this compound Chemistry
The field of organic synthesis continually evolves, with modern techniques offering significant advantages in terms of efficiency, reaction time, and yield.
Microwave-Assisted Synthesis
One prominent example is the DBU-catalyzed alkyne-imidate cyclization, where 1-(propargyl)indol-2-carbonitriles react with alcohols to form 1-alkoxypyrazino[1,2-a]indoles under microwave-assisted conditions. nih.govacs.orgrudn.ru This enhancement makes the synthesis more efficient and practical. rudn.ru
The intramolecular cyclization of 2-carbonyl-1-propargylindoles in the presence of ammonia is another reaction that benefits significantly from microwave heating. acs.orgresearchgate.net While the cyclization of 1-alkynylindole-2-carbaldehydes can be achieved with standard heating, microwave irradiation shortens reaction times and boosts yields. acs.orgresearchgate.net Moreover, careful control of the microwave irradiation time allows for the selective synthesis of specific this compound isomers. acs.org The Pictet-Spengler reaction to form di-substituted pyrazinoindol-4-ones is also effectively conducted under microwave irradiation, contributing to its high efficiency and diastereoselectivity. nih.gov
| Reaction Type | Key Reagents | Advantage of Microwave | Reference |
|---|---|---|---|
| DBU-Catalyzed Alkyne-Imidate Cyclization | 1-(Propargyl)indol-2-carbonitriles, Alcohols, DBU | Efficient reaction conditions | nih.govacs.orgrudn.ru |
| Intramolecular Cyclization | 2-Carbonyl-1-propargylindoles, Ammonia | Reduced reaction times, improved yields, isomer selectivity | acs.orgresearchgate.net |
| Pictet-Spengler Reaction | 3-Substituted-N-acylindoles, Aldehydes, HFIP | Efficient and highly diastereoselective | nih.gov |
Flow Chemistry Applications
The application of flow chemistry to the synthesis of complex heterocyclic structures, including those related to the this compound core, represents a significant advancement in process intensification and efficiency. rsc.org Continuous flow processes offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles for handling hazardous reagents, making them highly attractive for multi-step syntheses. rsc.orgmdpi.com
A notable example in the synthesis of related indole alkaloids is the use of flow electrochemistry. researchgate.netacs.org Researchers have developed an expedient synthesis of the indole alkaloid nazlinine, a molecule structurally related to the this compound framework, by employing flow electrochemistry as a key enabling technology. acs.orgsyrris.jp The core of this process is the electrochemical Shono oxidation of a cyclic amine precursor. rsc.org Conducting this oxidation in a continuous flow electrolysis cell allows for a significant reduction in the amount of electrolyte required—down to 20 mol %—while maintaining a stable and broadly applicable process. researchgate.netsyrris.jp
The flow setup facilitates the rapid generation of α-methoxyamine intermediates, which are crucial building blocks for subsequent cyclization reactions. rsc.org In this reported synthesis, the α-methoxyamine oxidation products generated in the flow reactor were directly "telescoped" into a microwave-mediated Pictet-Spengler reaction. syrris.jp This two-step sequence, combining flow and microwave technologies, provides a high-yielding and expedient route to the target alkaloid and a library of its unnatural analogues. researchgate.netsyrris.jp The use of flow microreactors allows for excellent control of electrochemical parameters, which improves the reproducibility and scalability of the synthesis. rsc.org This methodology demonstrates the potential for creating diverse scaffolds, including those that could lead to unnatural relatives of tryptargine, komaroidine, and schobercine, which share structural motifs with pyrazino[1,2-a]indoles. acs.org
Table 1: Comparison of Batch vs. Flow Electrochemistry in Indole Alkaloid Synthesis
| Parameter | Conventional Batch Process | Flow Chemistry Process | Advantage of Flow Process |
|---|---|---|---|
| Electrolyte Loading | High (often >100 mol %) | Reduced to 20 mol % researchgate.netsyrris.jp | Lower cost, reduced waste, simpler purification |
| Reaction Time | Variable, often longer | Rapid generation of intermediates syrris.jp | Increased throughput and productivity |
| Scalability | Challenging due to electrode surface area limitations | Improved scalability and reproducibility rsc.org | Facilitates larger scale production |
| Process Control | Difficult to control temperature and potential distribution | Precise control over temperature, flow rate, and voltage rsc.org | Higher yields and selectivity |
Green Chemistry Principles in this compound Synthesis
The synthesis of the this compound scaffold has increasingly benefited from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize more environmentally benign substances. rsc.org These approaches focus on developing methodologies that are not only efficient but also sustainable.
Use of Aqueous Media A primary tenet of green chemistry is the replacement of volatile organic solvents with water. An atom-economical and practical method for synthesizing this compound-2-oxides has been developed using water as the solvent. acs.orgacs.org This reaction involves a Nickel(II)-catalyzed [5 + 1] annulation of 2-carbonyl-1-propargylindoles with hydroxylamine. acs.orgacs.org The process proceeds through the condensation of the starting materials to form an oxime intermediate, followed by a nickel(II)-catalyzed 6-exo-dig cyclization in water, avoiding the need for organic solvents. acs.org Similarly, gold-catalyzed cascade reactions have been used to assemble diverse fused N-heterocycles, including a this compound derivative, in water. nih.gov This green process features low catalyst loading, high efficiency, and tolerance of a broad range of substrates. nih.gov
Enabling Technologies: Microwave Irradiation Microwave-assisted synthesis is recognized as a green chemistry tool due to its ability to dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. dokumen.pubunito.it A regioselective synthesis of pyrazino[1,2-a]indoles has been reported via the sequential imination and annulation of 2-carbonyl-N-propargylindoles. unito.itscispace.com The use of microwave irradiation in this TiCl₄-catalyzed process significantly improved the reaction rate and yield. unito.it In some related syntheses of fused indole frameworks, microwave irradiation has enabled reactions to proceed efficiently under solvent-free conditions, further enhancing the green credentials of the methodology. researchgate.net
Table 2: Application of Green Chemistry Principles in this compound Synthesis
| Green Chemistry Principle | Synthetic Approach | Key Features | Reference |
|---|---|---|---|
| Use of Safer Solvents | Nickel(II)-catalyzed [5+1] annulation | Reaction conducted in water, avoiding organic solvents. | acs.orgacs.org |
| Use of Safer Solvents | Gold-catalyzed cascade reaction | Synthesis of fused N-heterocycles performed in water. | nih.gov |
| Atom Economy | Ugi four-component reaction | Metal-free, one-pot synthesis of this compound-1,4-diones. | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | TiCl₄-catalyzed reaction with reduced time and increased yield/selectivity. | unito.itscispace.com |
| Waste Prevention | Solvent-free microwave synthesis | Cycloaddition reactions under neat conditions for related heterocycles. | researchgate.net |
Chemical Reactivity and Transformations of Pyrazino 1,2 a Indole
Electrophilic Aromatic Substitution Reactions on the Pyrazino[1,2-a]indole Nucleus
Electrophilic aromatic substitution on the this compound scaffold is largely directed by the indole (B1671886) ring, which is inherently activated towards electrophilic attack. The C-8 position (equivalent to the C-3 position of indole) is the most electron-rich and, therefore, the most common site for substitution. However, the reactivity is modulated by the presence of the fused pyrazine (B50134) ring and any substituents on the tricycle.
The halogenation of this compound derivatives has been demonstrated, primarily at the indole C-8 position. In a domino process designed for the synthesis of di-halogenated pyrazino[1,2-a]indol-1-ones, the initial step involves the halogenation of the indole C-3 position (equivalent to C-8 in the fused system) using a copper(II) halide, such as CuX₂. nih.gov This highlights the susceptibility of this position to electrophilic halogenating agents.
While systematic studies on the direct halogenation of the parent this compound are limited, the reactivity of the indole nucleus itself is well-established. For instance, 2-trifluoromethylindole readily undergoes halogenation at the C-3 position with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine, often without the need for a Lewis acid catalyst, underscoring the activated nature of this site. mdpi.com It is anticipated that the this compound nucleus would exhibit similar reactivity at the C-8 position. Furthermore, the synthesis of derivatives with halogen substituents on the benzo portion of the indole ring (positions C-4, C-5, C-6, C-7) has been reported, indicating that halogenation of this ring is also feasible, likely requiring more forcing conditions or specific directing groups. nih.gov
Table 1: Halogenation Reactions on Indole-Related Scaffolds
| Substrate | Reagent | Position of Halogenation | Reference |
|---|---|---|---|
| Pyrazino[1,2-a]indol-1-one Precursor | CuX₂ (X = Cl, Br) | C-8 (Indole C-3 position) | nih.gov |
| 2-Trifluoromethylindole | NCS, NBS, Br₂, I₂ | C-3 | mdpi.com |
Specific studies detailing the nitration and sulfonation of the this compound nucleus are not extensively documented in the literature. However, the reactivity can be predicted based on the well-understood chemistry of the indole ring system. Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orgyoutube.com Aromatic sulfonation uses fuming sulfuric acid or sulfur trioxide (SO₃) in sulfuric acid. masterorganicchemistry.comwikipedia.org
There is a lack of specific reports on Friedel-Crafts alkylation or acylation performed directly on the this compound ring system. The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, typically involves a Lewis acid catalyst. organic-chemistry.orgmdpi.comresearchgate.net The high nucleophilicity of the indole C-3 position makes it an excellent substrate for this type of reaction. organic-chemistry.orgmdpi.com
Based on the general reactivity of indoles, the this compound nucleus is expected to undergo Friedel-Crafts reactions at the C-8 position. The reaction would likely proceed under milder conditions than those required for less activated aromatic systems. However, the presence of multiple nitrogen atoms in the this compound structure could lead to complications, as these basic sites can coordinate with the Lewis acid catalyst, potentially deactivating the catalyst or the substrate. This challenge often necessitates careful selection of the catalyst and reaction conditions when applying Friedel-Crafts chemistry to nitrogen-containing heterocycles.
Nucleophilic Addition and Substitution Reactions
The this compound system can undergo nucleophilic reactions, particularly on substituted derivatives or at the pyrazinone ring. One notable example involves the nucleophilic substitution of a leaving group at the C-1 position of the saturated tetrahydrothis compound ring. In a synthetic route developed by Katritzky and colleagues, a benzotriazolyl group attached to a methylene (B1212753) at the N-2 position is displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities onto the this compound scaffold. acs.org
Table 2: Nucleophilic Substitution on a Tetrahydrothis compound Derivative
| Substrate | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-10-methyl-1,2,3,4-tetrahydrothis compound | NaBH₄ | 2,10-Dimethyl-1,2,3,4-tetrahydrothis compound | 80% | acs.org |
| NaCN | 10-Methyl-1,2,3,4-tetrahydrothis compound-2-acetonitrile | 85% | ||
| Allyltrimethylsilane | 2-Allyl-10-methyl-1,2,3,4-tetrahydrothis compound | 82% | ||
| PhMgBr | 2-Benzyl-10-methyl-1,2,3,4-tetrahydrothis compound | 83% | ||
| EtMgBr | 2-Propyl-10-methyl-1,2,3,4-tetrahydrothis compound | 78% |
Additionally, the formation of the pyrazino[1,2-a]indol-1-one ring system has been achieved through a sequence involving a Michael addition of the indole nitrogen followed by an intramolecular Sₙ2 substitution reaction. nih.gov This demonstrates the utility of nucleophilic reactions in the construction of the core scaffold itself.
Oxidation and Reduction Chemistry of the Fused System
The this compound scaffold can undergo both oxidation and reduction reactions, which are often employed in the synthesis of these compounds and their derivatives.
Reduction: The reduction of functional groups on the this compound core or its precursors is a common synthetic strategy. For example, various pyrazinoindole derivatives have been prepared through synthetic sequences that involve a final reduction step. nih.govresearchgate.net This can include the reduction of ester or cyano functionalities used to construct the pyrazine ring.
Oxidation: Conversely, oxidation is used to create the aromatic this compound system from its partially saturated precursors. Aromatization of a dihydrothis compound can be achieved using oxidizing agents like manganese dioxide (MnO₂). nih.govencyclopedia.pub This step is crucial for accessing the fully conjugated tricyclic system. The oxidation of related heterocyclic systems, such as pyrrolopyrazines, with peracids has been shown to lead to N-oxidation or even rearrangement products, suggesting that the this compound nucleus could potentially undergo similar transformations. rsc.org Furthermore, the indole moiety itself can be selectively oxidized to an oxindole (B195798) under certain conditions. rsc.org
Ring Transformations and Rearrangements of this compound Scaffolds
The this compound framework can be involved in or formed from reactions involving ring transformations and rearrangements. In one instance, hexahydropyrazino[1,2-a]indoles, formed from the reaction of N-sulfonyltriazoles and imidazolines, undergo a rearrangement in the presence of triflic acid to yield the corresponding tetrahydropyrazino[1,2-a]indoles. nih.gov
Ring-opening reactions are also relevant to this system. A stereoselective synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been developed that proceeds via the base-mediated ring opening of chiral aziridines with 3-methylindoles (skatoles), followed by a Pictet-Spengler cyclization. nih.gov Interestingly, the choice of acid catalyst in the cyclization step can determine the final product; while BF₃·OEt₂ gives the expected tetrahydrothis compound, p-toluenesulfonic acid (PTSA) promotes a cascade reaction leading to the oxidized 3,4-dihydrothis compound. acs.org While not a rearrangement of the this compound itself, this demonstrates how ring-forming and -opening strategies are integral to the chemistry of this scaffold.
Metalation and Cross-Coupling Reactions
The this compound nucleus can be synthesized and functionalized through a variety of metal-catalyzed reactions. These transformations often involve the formation of the pyrazine ring onto a pre-existing indole structure, highlighting the reactivity of indole precursors under metallic catalysis.
A primary synthetic route to the this compound core involves the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. This transformation can be facilitated by a range of metal catalysts. For instance, gold(III) chloride (AuCl₃) serves as an effective activator of the triple bond to promote cyclization. nih.gov Similarly, nickel(II) acetate (B1210297) (Ni(OAc)₂) in the presence of hydroxylamine (B1172632), and silver nitrate (B79036) (AgNO₃) have been employed to catalyze the formation of the this compound system. nih.gov In some cases, copper(I) has been used to catalyze the hydroamination-cyclization of alkynyl-tethered quinazolinones to prepare indole-fused pyrazino[1,2-a]quinazolinones, a related but more complex system.
While direct metalation of the this compound ring system is not extensively documented, the functionalization of precursors via cross-coupling reactions is a common strategy. The Sonogashira cross-coupling reaction, a palladium-catalyzed process, is utilized to introduce various substituents onto the alkyne functionality of N-propargyl indole derivatives before the cyclization step. This allows for the synthesis of a diverse range of substituted pyrazino[1,2-a]indoles.
The following table summarizes some of the metal-catalyzed cyclization reactions used in the synthesis of this compound derivatives.
| Catalyst | Precursor | Reaction Type | Product | Reference |
| AuCl₃ | 2-substituted-1-(prop-2-yn-1-yl)-1H-indole | Intramolecular Cyclization | This compound | nih.gov |
| Ni(OAc)₂/hydroxylamine | 2-substituted-1-(prop-2-yn-1-yl)-1H-indole | Intramolecular Cyclization | This compound | nih.gov |
| AgNO₃ | N-propargyl indoles with a C2-aldehyde function and (2-aminophenyl)methanol derivatives | Domino Reaction | This compound | |
| Copper(I) | Alkynyl-tethered quinazolinones | Hydroamination-Cyclization | Indole-fused pyrazino[1,2-a]quinazolinones |
Photochemical Reactivity and Photoinduced Transformations
The photochemical behavior of the this compound system is largely influenced by the inherent photoreactivity of the indole nucleus. Research on structurally related indole-pyrazine compounds has shed light on the potential photoinduced transformations of this heterocyclic system.
A significant photochemical reaction observed for compounds containing an indole moiety linked to a pyrazine is photooxidation. The photodestruction of 2-(pyrazin-2'-yl)-1H-indole and 2,5-di(1H-indol-2'-yl)pyrazine involves the generation of singlet oxygen. nih.gov This highly reactive species can then undergo a rapid insertion into the indole ring, leading to the formation of benzoxazinone (B8607429) derivatives. nih.gov Specifically, the products formed are 2-(pyrazin-2-yl)-4H-3,1-benzoxazin-4-one and 2-[5-(1H-indol-2-yl)pyrazin-2-yl]-4H-3,1-benzoxazin-4-one. nih.gov The quantum yield of this photooxidation is sensitive to the solvent environment, being notably lower in protic solvents like methanol (B129727) compared to aprotic solvents such as acetonitrile (B52724) or n-hexane. nih.gov This solvent effect is attributed to the formation of hydrogen-bonded complexes between the chromophore and the alcohol, which reduces the efficiency of triplet state formation and consequently, the generation of singlet oxygen. nih.gov
Another study on the UV-induced oxidation of 2-(1′H-indol-2′-yl)- nih.govajol.infonaphthyridine in an acetonitrile solution in the presence of air also resulted in the formation of a benzoxazinone derivative, 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one, as the major product. A minor product, N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide, was also observed. The formation of these products is thought to proceed through different mechanisms, potentially involving both the reaction with singlet oxygen generated by the excited substrate and the reaction of the excited substrate with ground-state molecular oxygen.
While not directly demonstrated for the this compound system, the known photoreactivity of indoles suggests the possibility of other photoinduced transformations. For instance, photocatalytic intermolecular [2+2] cycloaddition/dearomatization reactions have been reported for indoles with olefins, leading to the formation of cyclobutane-fused indolines. This raises the possibility of similar cycloaddition reactions occurring with the indole moiety of the this compound core under suitable photochemical conditions.
The table below outlines the observed and potential photoinduced transformations of this compound and related structures.
| Reaction Type | Reactant(s) | Key Intermediate/Reagent | Product(s) |
| Photooxidation | 2-(pyrazin-2'-yl)-1H-indole | Singlet Oxygen | 2-(pyrazin-2-yl)-4H-3,1-benzoxazin-4-one |
| Photooxidation | 2,5-di(1H-indol-2'-yl)pyrazine | Singlet Oxygen | 2-[5-(1H-indol-2-yl)pyrazin-2-yl]-4H-3,1-benzoxazin-4-one |
| Photooxidation | 2-(1′H-indol-2′-yl)- nih.govajol.infonaphthyridine | Singlet Oxygen / Ground-state Oxygen | 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one, N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide |
| [2+2] Cycloaddition (Potential) | This compound, Olefin | Triplet-state sensitizer | Cyclobutane-fused pyrazino[1,2-a]indoline |
Synthesis and Functionalization of Pyrazino 1,2 a Indole Derivatives and Analogues
Structural Diversification at the Indole (B1671886) Moiety
The indole nucleus of the pyrazino[1,2-a]indole system offers multiple sites for functionalization, which can be broadly categorized into the pyrrole (B145914) and benzene (B151609) rings.
The pyrrole ring of the indole moiety is often the primary target for initial functionalization prior to the construction of the pyrazine (B50134) ring. However, post-cyclization modifications are also crucial for generating structural diversity.
C-1 Position: The introduction of substituents at the C-1 position of the this compound core is a common strategy for modulating biological activity. One approach involves a cycloaddition reaction between an N-ethylamine-indole and an aldehyde in the presence of benzotriazole (B28993) (Bt) and a Lewis acid, which directly yields C-1 substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. proquest.com For instance, the reaction of N-ethylamine-indoles with various aldehydes and benzotriazole in the presence of a Lewis acid catalyst leads to the formation of a range of C-1 substituted derivatives. proquest.com
C-2 Position: Direct functionalization at the C-2 position of the pre-formed this compound ring system is less common. The majority of synthetic strategies utilize indole precursors that are already functionalized at the C-2 position with groups such as formyl, keto, ester, or nitrile. beilstein-journals.orgencyclopedia.pub These groups then participate in the subsequent cyclization to form the pyrazine ring. For example, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be transformed into pyrazinoindoles through intramolecular cyclization. beilstein-journals.orgencyclopedia.pub
C-3 Position: The C-3 position of the indole nucleus is a key site for diversification. The Pictet-Spengler reaction is a powerful tool for constructing the this compound scaffold with substituents at the C-3 position. This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or ketone. For example, a highly diastereoselective synthesis of di-substituted pyrazinoindol-4-ones has been achieved via a Pictet-Spengler reaction between 3-substituted-N-acylindoles and aromatic aldehydes. nih.gov This method allows for the introduction of a variety of substituents at the C-3 position of the final product.
| Position | Functionalization Strategy | Key Reagents/Conditions | Resulting Derivative |
| C-1 | Cycloaddition | N-ethylamine-indole, aldehyde, benzotriazole, Lewis acid | C-1 substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles |
| C-2 | Pre-functionalization | 2-formyl, 2-keto, or 2-cyano indoles followed by cyclization | Pyrazino[1,2-a]indoles with substituents derived from the C-2 functional group |
| C-3 | Pictet-Spengler Reaction | 3-substituted-N-acylindoles, aromatic aldehydes, hexafluoroisopropanol (HFIP), microwave irradiation | C-3 substituted pyrazinoindol-4-ones |
Modification of the benzene portion of the indole ring is another important avenue for structural diversification, often influencing the electronic properties and biological interactions of the molecule.
Substituents at the C-6, C-7, and C-8 positions are typically introduced at the level of the indole starting material. A variety of substituted indoles are commercially available or can be synthesized, which are then used to construct the this compound core. For instance, a series of pyrazino[1,2-a]indoles with substituents such as fluorine, chlorine, methyl, and methoxy groups at the C-6, C-7, and C-8 positions have been synthesized to explore their structure-activity relationships. It was found that an 8-methoxy substituent led to a potent antiproliferative agent against human leukemia K562 cells, while the corresponding 6-methoxy and 7-methoxy isomers were inactive. While specific methods for direct C-9 functionalization of the this compound scaffold are not extensively reported, the use of C-7 substituted indole precursors can lead to derivatives with functionality in proximity to the C-9 position.
| Position | Substitution Pattern | Significance |
| C-6 | Methoxy | Inactive as an antiproliferative agent against K562 cells |
| C-7 | Methoxy | Inactive as an antiproliferative agent against K562 cells |
| C-8 | Methoxy | Potent antiproliferative activity against K562 cells |
Structural Diversification at the Pyrazine Moiety
The pyrazine ring offers both nitrogen and carbon atoms as handles for chemical modification, allowing for a wide range of structural variations.
N-Alkylation: The nitrogen atoms of the pyrazine ring can be readily alkylated to introduce various substituents. A common method involves the reaction of a pre-formed this compound with an alkyl halide in the presence of a base. For example, a series of N-substituted pyrazinoindoles have been prepared through a nucleophilic substitution reaction of the benzotriazole group in a precursor with various nucleophiles, including those that lead to N-alkylation. proquest.com Another approach involves a sequence of N-alkylation of an indole-2-carboxylate, followed by cyclization and reduction to yield N-substituted tetrahydropyrazino[1,2-a]indoles. nih.gov
N-Acylation: While less commonly reported than N-alkylation, N-acylation of the pyrazine nitrogen is a viable strategy for introducing carbonyl-containing functional groups. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, can be employed. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported, which could potentially be adapted for the N-acylation of the pyrazine ring in the this compound system. beilstein-journals.org
| Modification | Method | Reagents |
| N-Alkylation | Nucleophilic Substitution | Alkyl halide, base |
| N-Alkylation | N-alkylation/cyclization/reduction sequence | Indole-2-carboxylate, alkylating agent |
| N-Acylation | Acylation | Acyl chloride or anhydride, base |
| N-Acylation | Thioester-mediated acylation | Thioester, base |
The carbon atoms of the pyrazine ring are also amenable to functionalization, leading to a diverse array of derivatives.
C-1 and C-3 Positions: The synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been achieved with excellent stereoselectivity through a base-mediated ring opening of chiral aziridines with skatoles, followed by a Pictet-Spengler reaction. researchgate.net This method allows for the controlled introduction of substituents at both the C-1 and C-3 positions.
C-4 Position: Functionalization at the C-4 position often leads to the formation of pyrazino[1,2-a]indol-4-one derivatives. A highly diastereoselective synthesis of di-substituted pyrazinoindol-4-ones has been reported via a Pictet-Spengler reaction of 3-substituted-N-acylindoles with aromatic aldehydes under microwave irradiation in the presence of hexafluoroisopropanol (HFIP). nih.gov
Pyrazino[1,2-a]indol-1-one Derivatives and their Unique Synthetic Routes
Pyrazino[1,2-a]indol-1-one derivatives represent a significant subclass of this heterocyclic family, and several unique synthetic strategies have been developed for their construction.
One efficient method involves a Michael addition of the indole nitrogen of an indole-2-carboxamide onto an electrophilic sulfonium salt, followed by an intramolecular SN2 substitution of the amide group to yield the desired pyrazino[1,2-a]indol-1-ones in excellent yields. nih.gov
Another versatile approach is the Ugi four-component reaction. The reaction of an (E)-cinnamaldehyde derivative, 2-chloroaniline, indole-2-carboxylic acid, and an isocyanide generates a bis-amide Ugi adduct. This intermediate then undergoes a base-mediated intramolecular indole N-H alkylation to afford 1-oxo-1,2,3,4-tetrahydrothis compound-3-carboxamide derivatives with high regioselectivity. nih.gov
Metal-free cyclization reactions also provide a valuable route to these compounds. For example, the intramolecular cyclization of δ-iminoacetylenes, generated from 2-carbonyl-1-propargylindoles and ammonia (B1221849), can be optimized using microwave heating to produce pyrazino[1,2-a]indoles, which can be precursors to the 1-one derivatives. researchgate.net
| Synthetic Route | Key Reaction | Starting Materials | Key Features |
| Michael Addition/SN2 Substitution | Michael Addition, Intramolecular SN2 | Indole-2-carboxamides, vinylsulfonium salt | High yields, efficient |
| Ugi Four-Component Reaction | Ugi Reaction, Intramolecular N-H Alkylation | Aldehyde, amine, carboxylic acid, isocyanide | High regioselectivity, diversity-oriented |
| Metal-Free Cyclization | Intramolecular Cyclization | 2-carbonyl-1-propargylindoles, ammonia | Microwave-assisted, potential for isomer selectivity |
Synthesis of Pyrazino[1,2-a]indol-1-ones
The construction of the pyrazino[1,2-a]indol-1-one core has been achieved through various synthetic methodologies, including Michael additions, metal-catalyzed cyclizations, and multicomponent reactions.
One effective approach involves a Michael addition of indole nitrogen to an electrophilic species, followed by an intramolecular cyclization. For instance, the reaction of indole-2-carboxamides with a sulfonium salt, generated in situ, proceeds via a Michael addition of the indole nitrogen anion onto the electrophilic salt. This is followed by an SN2 substitution of the amide group, after prototropy, to yield the desired pyrazino[1,2-a]indol-1-ones in excellent yields nih.gov.
Palladium-catalyzed intramolecular cyclization of N-allyl-1H-indole-2-carboxamides represents another key strategy. The chemoselectivity of this reaction is dependent on the reaction conditions. The use of Pd(OAc)₂ with Na₂CO₃ as a base and Bu₄NCl as an additive in DMF favors the indole N–H functionalization, leading to the formation of pyrazino[1,2-a]indoles beilstein-journals.org.
A base-mediated, metal-free approach has also been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydrothis compound-3-carboxamide derivatives. This method utilizes an intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts, facilitated by Na₂CO₃ in DMSO at 100 °C, offering a practical and highly regioselective route to these compounds nih.gov.
Other notable methods include the cyclization of ethyl 1-(2-bromoethyl)-1H-indole-2-carboxylate with primary amines and the consequential oxidation and cyclodehydration of open-chain indole-2-carboxamides using PTSA to produce benzyl pyrazino[1,2-a]indol-1(2H)-ones nih.gov.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Indole-2-carboxamides | Sulfonium salt, base | Pyrazino[1,2-a]indol-1-ones | Excellent | nih.gov |
| N-allyl-1H-indole-2-carboxamides | Pd(OAc)₂, Na₂CO₃, Bu₄NCl, DMF | Pyrazino[1,2-a]indoles | Good | beilstein-journals.org |
| Ugi-adducts (bis-amides) | Na₂CO₃, DMSO, 100 °C | 1-Oxo-1,2,3,4-tetrahydrothis compound-3-carboxamides | High | nih.gov |
| Ethyl 1-(2-bromoethyl)-1H-indole-2-carboxylate | Primary amines | Substituted-3,4-dihydropyrazinoindol-1(2H)-one | - | nih.gov |
Further Derivatization of the Pyrazino[1,2-a]indol-1-one Framework
The synthesized pyrazino[1,2-a]indol-1-one scaffold can be further functionalized to generate a library of derivatives. A common derivatization is the N-alkylation at the pyrazino nitrogen. For example, 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo an SN2 reaction with various 1-aryl-4-chloropropylpiperazines to afford N-substituted derivatives in good yields nih.gov.
Furthermore, 1-oxo-1,2,3,4-tetrahydrothis compound-3-carboxamide analogs can be synthesized with various substituents. For instance, analogs bearing a benzyl group at the N-2 position have been prepared and evaluated for their biological activities. These derivatives are often synthesized through direct transamidation from the corresponding methyl esters with the appropriate amines.
| Parent Compound | Reagents and Conditions | Derivative | Yield | Reference |
|---|---|---|---|---|
| 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | 1-Aryl-4-chloropropylpiperazines | N-substituted pyrazinoindolones | 77-93% | nih.gov |
| Methyl (S)-1-oxo-1,2,3,4-tetrahydrothis compound-3-carboxylate | Furfurylamine or benzylamine | (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydrothis compound-3-carboxamide analogs | 28-88% |
Synthesis of Chiral this compound Systems
The development of asymmetric pathways to access enantiomerically pure this compound systems is of great interest for medicinal chemistry applications. Highly enantioselective iso-Pictet–Spengler reactions have been developed for this purpose. One such method involves the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, followed by the addition of a commercially available chiral silicon Lewis acid, to produce 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with high enantioselectivity (86–96% ee) nih.gov.
Another approach utilizes a gold(I)-catalyzed Pictet-Spengler reaction, which has been shown to be effective in preparing a variety of complex heterocyclic compounds, including tetrahydro-pyrazinoindoles, in good yields nih.gov.
Stereoselective Access to Substituted Pyrazino[1,2-a]indoles
Stereoselective synthesis of substituted pyrazino[1,2-a]indoles allows for the control of multiple stereocenters. An elegant synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been reported with excellent stereoselectivity (de, ee >99%). This method involves a base-mediated ring opening of chiral aziridines with skatoles, followed by a BF₃-OEt₂ catalyzed Pictet–Spengler reaction encyclopedia.pub.
Similarly, di-substituted pyrazinoindol-4-ones have been synthesized with excellent diastereoselectivity (>99%) via a Pictet–Spengler reaction by reacting 3-substituted-N-acylindoles with aromatic aldehydes in the presence of hexafluoroisopropanol (HFIP) under microwave irradiation encyclopedia.pub.
Rhodium catalysis has also been employed in the reaction of N-sulfonyltriazoles with imidazolines to afford hexahydropyrazinoindoles, which can be subsequently transformed into tetrahydropyrazinoindoles nih.gov.
| Method | Key Reagents/Catalyst | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Ring opening of chiral aziridines / Pictet-Spengler | Skatoles, BF₃-OEt₂ | 1,3-Disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | de, ee >99% | encyclopedia.pub |
| Pictet-Spengler Reaction | Hexafluoroisopropanol (HFIP), microwave | Di-substituted pyrazinoindol-4-ones | >99% de | encyclopedia.pub |
| Reaction of N-sulfonyltriazoles with imidazolines | Rhodium catalyst | Hexahydropyrazinoindoles | - | nih.gov |
| Enantioselective iso-Pictet–Spengler | Chiral silicon Lewis acid | 1,1-Disubstituted-tetrahydropyrazino[1,2-a]indoles | 86–96% ee | nih.gov |
Remote Functionalization Strategies on the this compound Skeleton
Remote functionalization of the this compound skeleton, particularly on the carbocyclic indole ring, presents a synthetic challenge due to the inherent reactivity of the pyrrole moiety. However, strategies involving the functionalization of the indole precursor prior to the construction of the pyrazine ring are viable.
For instance, introducing substituents at the C4, C5, C6, or C7 positions of the indole ring before cyclization leads to remotely functionalized pyrazino[1,2-a]indoles. Palladium-catalyzed C-H functionalization of N-protected indoles can be directed to the C4 or C6 positions, allowing for the introduction of various functional groups chim.it. The use of directing groups on the indole nitrogen is crucial for achieving site-selectivity.
Furthermore, the synthesis of this compound-1,3(2H,4H)-dione derivatives with substitutions at the C6 and C8 positions of the indole ring has been reported. These syntheses often start from appropriately substituted indole precursors mdpi.com. For example, a nitro group has been introduced at the C6 position, and halogen atoms at the C8 position of the this compound-1,3(2H,4H)-dione scaffold mdpi.com. These examples demonstrate that functionalization of the benzene ring of the this compound system is achievable through the synthesis and cyclization of pre-functionalized indole building blocks.
Emerging Research Directions and Potential Applications of Pyrazino 1,2 a Indole in Advanced Materials and Catalysis
Applications in Organic Optoelectronics and Functional Materials
The fusion of an electron-rich indole (B1671886) nucleus with an electron-deficient pyrazine (B50134) ring endows the pyrazino[1,2-a]indole core with intrinsic donor-acceptor characteristics. This feature is a cornerstone for the design of functional organic materials with tailored photophysical and electronic properties.
Research into the photophysical properties of this compound derivatives has indicated their potential as fluorescent molecules. While comprehensive studies on the parent scaffold are limited, investigations into more complex analogues have revealed promising luminescent behavior.
Specifically, a series of indole-fused pyrazino[1,2-a]quinazolinones, which contain the core this compound structure, have been synthesized and studied. Certain derivatives within this class, particularly those bearing electron-donating groups on the indole moiety, were observed to exhibit distinct fluorescence. This fluorescence was also found to be sensitive to the surrounding chemical environment.
| Compound Class | Observed Property | Conditions | Potential Application |
|---|---|---|---|
| Indole-fused Pyrazino[1,2-a]quinazolinones | Distinct fluorescence emission | Presence of electron-donating groups | Fluorescent Dyes |
| Indole-fused Pyrazino[1,2-a]quinazolinones | Blue shift in fluorescence emission | Acidic conditions | Luminescent Probes (pH sensors) |
While related isomeric structures such as indolo[2,3-b]pyrazines have been suggested as promising materials for organic electronics like OLEDs and solar cells, dedicated research on the application of the specific this compound scaffold in these devices is not prominent in the current scientific literature. researchgate.net The inherent electronic properties of the this compound core suggest theoretical potential, but experimental validation and device integration studies remain an open area for future investigation.
The development of chemical sensors for non-biological analytes represents a significant area of materials chemistry. The fluorescence of certain this compound derivatives has been shown to be responsive to changes in pH. For instance, some synthesized indole-fused pyrazino[1,2-a]quinazolinones display a noticeable blue shift in their fluorescence emission wavelength when subjected to acidic conditions. This pH-dependent optical response indicates a potential application for these compounds as active components in chemical sensors for acidity or basicity.
This compound Derivatives as Ligands in Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)
The use of this compound derivatives as ligands in transition metal-catalyzed reactions or as organocatalysts is a nascent field. Numerous synthetic routes to the this compound core employ metal catalysts, but the subsequent use of the resulting heterocyclic product as a ligand to facilitate other chemical transformations is not yet a well-established area of research. researchgate.netencyclopedia.pub While some derivatives have been described as ligands for biological receptors, their translation into the field of chemical catalysis has not been extensively reported. nih.gov The presence of multiple nitrogen atoms within the scaffold provides potential coordination sites for metal centers, suggesting that future research may uncover applications in this domain.
Role in Supramolecular Chemistry (e.g., Self-Assembly, Host-Guest Chemistry)
This compound Frameworks in Green Chemistry and Sustainable Synthesis (e.g., Catalysts, Reaction Media)
The principles of green chemistry focus on developing sustainable chemical processes. While greener, more atom-economical methods for the synthesis of this compound and related structures are being developed, the application of the this compound framework itself as a sustainable catalyst or as a benign reaction medium has not been a significant focus of published research. The development of such applications remains a potential direction for future work in the field.
Q & A
Q. What are the key structural features influencing the biological activity of pyrazino[1,2-a]indole derivatives?
Methodological Answer: Position-specific substitutions critically determine bioactivity. For example, an 8-methoxy group on the this compound nucleus enhances antiproliferative effects against leukemia K562 cells, while positional isomers (6- or 7-methoxy) show reduced activity. Structure-activity relationship (SAR) studies using electron-donating/withdrawing groups (e.g., Me, Cl) at the 8-position are essential to map pharmacophore requirements .
Q. What synthetic methodologies are commonly used for constructing the this compound core?
Methodological Answer: Key approaches include:
- Nucleophilic substitution in triazine intermediates followed by aryne cyclization (e.g., pentafluorophenyl lithium-mediated synthesis) .
- Gold(I)-catalyzed cascade reactions for diastereoselective synthesis .
- Rh(III)-catalyzed C–H activation/[3+2] cyclization with iodonium ylides, modulated by solvent/additive selection (e.g., AgSbF6 in acetone) .
Q. What analytical techniques are critical for characterizing this compound compounds?
Methodological Answer: Use HPLC-MS for purity assessment, NMR (1H/13C) for structural elucidation, and X-ray crystallography to confirm stereochemistry. Chromatography (e.g., column, HPLC) is essential for isolating intermediates .
Q. How do substitution patterns affect the stability of this compound derivatives?
Methodological Answer: Electron-withdrawing groups (e.g., Cl, F) at the 8-position enhance stability by reducing electron density, whereas bulky substituents (e.g., pentafluorophenyl) may sterically hinder reactivity. Stability assays under varying pH/temperature conditions are recommended .
Q. What are the current knowledge gaps in the therapeutic applications of this compound derivatives?
Methodological Answer: Limited data exist on antiviral properties and mechanisms. Preliminary studies suggest this compound-diones (e.g., compounds 1ca–cd) warrant cytotoxicity profiling in HEK293T and Huh 5-2 cells to assess broader therapeutic potential .
Advanced Research Questions
Q. How can researchers address conflicting structure-activity relationship (SAR) data in this compound derivatives?
Methodological Answer: Employ systematic isomer synthesis (e.g., 6-, 7-, 8-methoxy variants) and cross-cell-line profiling to identify target-specific effects. For example, 8-methoxy derivatives show leukemia-selective activity, necessitating comparative assays in solid tumor models .
Q. What strategies optimize the synthetic yield of this compound derivatives with electron-withdrawing groups?
Methodological Answer: Optimize Lewis acid/base additives (e.g., AgSbF6 vs. NaSbF6) and solvent polarity (acetone vs. DCE) to control regioselectivity. Kinetic studies of intermediates (e.g., iodonium ylides) can refine reaction conditions .
Q. How can researchers validate conflicting cytotoxicity data across different cell lines for this compound compounds?
Methodological Answer: Implement dose-response assays (IC50 determination) and mechanistic profiling (e.g., apoptosis vs. cell cycle arrest) to differentiate on-target effects from cell-line-specific artifacts. Include primary cell models to improve translational relevance .
Q. What experimental frameworks are recommended for designing studies on this compound's mechanism of action?
Methodological Answer: Apply the PICO framework (Population: cancer cell lines; Intervention: compound variants; Comparison: positional isomers; Outcome: IC50/apoptosis rates) and FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. How do solvent and additive choices influence regioselectivity in this compound synthesis?
Methodological Answer: Polar aprotic solvents (e.g., acetone) favor electrophilic intermediates, while additives like AgSbF6 stabilize cationic species during cyclization. Computational modeling (DFT) of transition states can predict solvent/additive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
